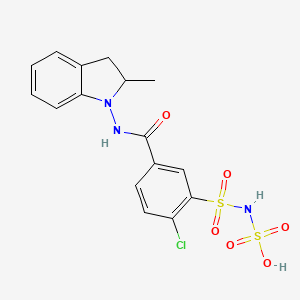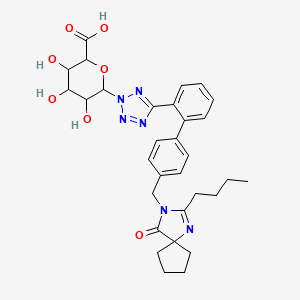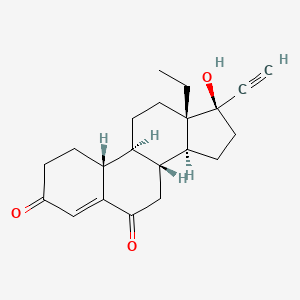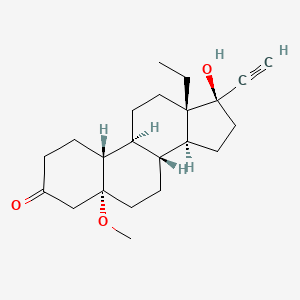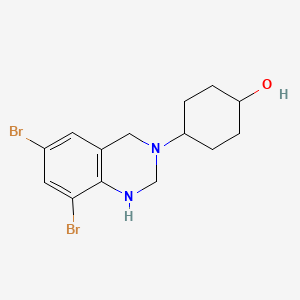
(1R,4R)-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a cyclohexanol ring attached to a dibromo-dihydroquinazolin group . The InChI code for this compound is 1S/C14H18Br2N2O.ClH/c15-10-5-9-7-18 (8-17-14 (9)13 (16)6-10)11-1-3-12 (19)4-2-11;/h5-6,11-12,17,19H,1-4,7-8H2;1H/t11-,12-; .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 426.58 . It’s a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research and Development
Ambroxol Impurity B: is utilized in pharmaceutical research, particularly in the development of Ambroxol drugs. It serves as a reference standard in analytical methodologies to ensure the purity and quality of Ambroxol formulations. This impurity is crucial for ANDA and DMF filings , quality control, method validation, and stability studies .
Degradation Product Analysis
The compound is significant in the study of degradation products of Ambroxol under various stress conditions. It helps in understanding the stability of the drug by identifying and characterizing degradation products formed under conditions like high temperature and humidity .
Secretolytic Therapy Research
Ambroxol Impurity B is relevant in the research of secretolytic agents used in treating respiratory diseases. It aids in investigating the efficacy and safety of Ambroxol as a mucolytic agent, which is essential for treating conditions associated with excessive mucus .
Genotoxicity Studies
This impurity is used in genotoxicity studies to assess the potential genetic risks associated with Ambroxol. It helps in evaluating the safety profile of the drug by determining the genotoxic potential of its impurities .
Analytical Method Development
Researchers use Ambroxol Impurity B to develop and refine analytical methods such as HPLC. It’s used to establish the parameters for detecting and quantifying this specific impurity in drug formulations .
Quality Control Benchmarks
In the pharmaceutical industry, Ambroxol Impurity B serves as a benchmark for quality control. It is used to compare against samples to ensure that the active pharmaceutical ingredient (API) meets the required standards .
Educational and Training Purposes
The compound is also used for educational purposes, providing a practical example for students and professionals learning about pharmaceutical impurities and their impact on drug safety and efficacy .
Regulatory Compliance
Ambroxol Impurity B is essential for regulatory compliance. Pharmaceutical companies use it to demonstrate adherence to international standards set by regulatory bodies like the FDA or EMA, ensuring that their products are safe for consumption .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell .
Wirkmechanismus
- Surfactant acts as an “anti-glue factor” by reducing the adhesion of mucus to the bronchial wall. This improves mucus transport and provides protection against infection and irritating agents .
- Excessive NO is associated with inflammatory and airway function disturbances. By inhibiting guanylate cyclase activation, Ambroxol reduces cGMP accumulation and suppresses excessive mucus secretion .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Eigenschaften
IUPAC Name |
4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Br2N2O/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11/h5-6,11-12,17,19H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOQVCHLLULVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




